(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one
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Overview
Description
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexene ring with three hydroxyl groups and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a diketone, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions typically include a solvent like ethanol or tetrahydrofuran and are carried out at low temperatures to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of diketones using whole-cell biocatalysts, such as yeast or bacteria, can provide a sustainable and efficient method for large-scale production. The reaction conditions are optimized to maintain the activity of the biocatalysts and achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
- Reduction
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Properties
CAS No. |
63647-57-4 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O4/c1-3-6(10)4(8)2-5(9)7(3)11/h4-5,8-10H,2H2,1H3/t4-,5-/m0/s1 |
InChI Key |
FSNFAWQNUAVIBX-WHFBIAKZSA-N |
Isomeric SMILES |
CC1=C([C@H](C[C@@H](C1=O)O)O)O |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)O)O |
Origin of Product |
United States |
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